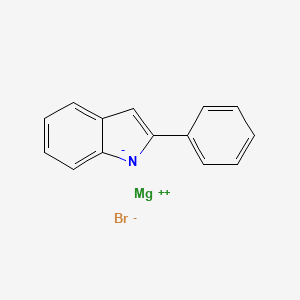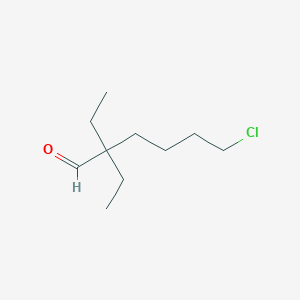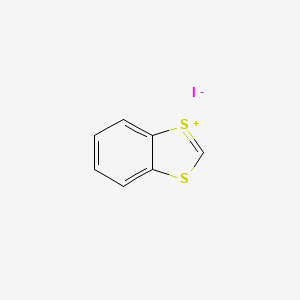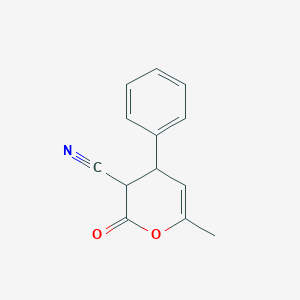![molecular formula C12H12N2O2 B14519894 1-[(4-Methylphenyl)methyl]-1,2-dihydropyridazine-3,6-dione CAS No. 63132-32-1](/img/structure/B14519894.png)
1-[(4-Methylphenyl)methyl]-1,2-dihydropyridazine-3,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methylphenyl)methyl]-1,2-dihydropyridazine-3,6-dione is an organic compound with a complex structure that includes a pyridazine ring and a methylphenyl group
Preparation Methods
The synthesis of 1-[(4-Methylphenyl)methyl]-1,2-dihydropyridazine-3,6-dione typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the methylphenyl group. One common method involves the reaction of 4-methylbenzyl chloride with hydrazine to form the intermediate, which is then cyclized to produce the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-[(4-Methylphenyl)methyl]-1,2-dihydropyridazine-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methylphenyl group, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Methylphenyl)methyl]-1,2-dihydropyridazine-3,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)methyl]-1,2-dihydropyridazine-3,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
1-[(4-Methylphenyl)methyl]-1,2-dihydropyridazine-3,6-dione can be compared with similar compounds such as:
1-(4-Methylphenyl)-2,3-dihydro-1H-pyridazine-3,6-dione: Similar structure but different substitution pattern.
1-(4-Methylphenyl)-1,2,3,6-tetrahydropyridine: Different ring structure and degree of saturation.
4-Methylacetophenone: Similar methylphenyl group but different functional groups
Properties
CAS No. |
63132-32-1 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methyl]-1H-pyridazine-3,6-dione |
InChI |
InChI=1S/C12H12N2O2/c1-9-2-4-10(5-3-9)8-14-12(16)7-6-11(15)13-14/h2-7H,8H2,1H3,(H,13,15) |
InChI Key |
GNBSKQLBUMBBOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-(4-Azidophenyl)-N-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14519814.png)

![4-[(17-Carboxyheptadecyl)oxy]benzoic acid](/img/structure/B14519821.png)
![N-{[(E)-Methyldiazenyl]methyl}butan-1-amine](/img/structure/B14519831.png)
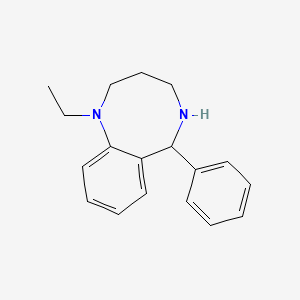
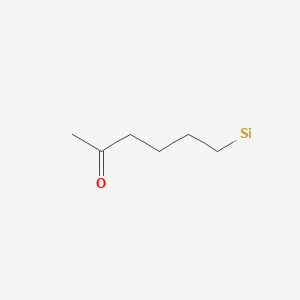
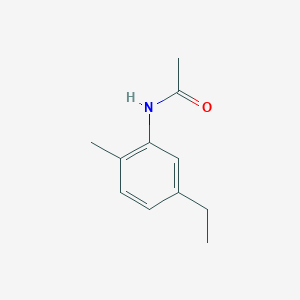
![[1,4-Phenylenebis(oxy)]bis(tripropylsilane)](/img/structure/B14519847.png)
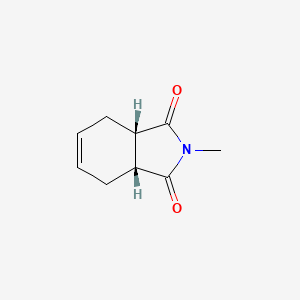
![N-(3-Chlorophenyl)-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide](/img/structure/B14519871.png)
